(3-Formyl-indol-1-yl)-acetic acid ethyl ester
Overview
Description
“(3-Formyl-indol-1-yl)-acetic acid ethyl ester” is a chemical compound with the CAS Number: 27065-94-7 and a molecular weight of 231.25 . It is also known as FIAEE. It is used in various fields of research and industry.
Synthesis Analysis
The synthesis of indole derivatives, such as “(3-Formyl-indol-1-yl)-acetic acid ethyl ester”, has attracted the attention of the chemical community due to their significant role in natural products and drugs . They are important types of molecules and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis
The IUPAC name of this compound is ethyl (3-formyl-1H-indol-1-yl)acetate . The InChI code is 1S/C13H13NO3/c1-2-17-13(16)8-14-7-10(9-15)11-5-3-4-6-12(11)14/h3-7,9H,2,8H2,1H3 .Physical And Chemical Properties Analysis
The melting point of “(3-Formyl-indol-1-yl)-acetic acid ethyl ester” is between 80-81 degrees Celsius . The compound is an irritant .Scientific Research Applications
Formation and Utility of Esters in Microorganisms
Research has demonstrated the production of organic esters, such as ethyl acetate, by microorganisms like yeast under specific conditions. These esters have been studied for their contributions to the aroma profiles of fermented products. The formation of ethyl acetate involves aerobic utilization of ethanol accumulated from glucose fermentation, highlighting the microbial ability to produce value-added chemicals from simple substrates (Tabachnick & Joslyn, 1953).
Bioconversion and Biotechnological Applications
A review of process intensification techniques for ethyl acetate production provides insight into the advantages of biotechnological methods over traditional chemical processes. This includes reactive distillation and pervaporation, which offer energy savings and environmental benefits. Such techniques underscore the potential for producing esters through more sustainable means (Patil & Gnanasundaram, 2020).
Indole Derivatives in Plant Biology
Indole-3-acetic acid (IAA), a close relative of the compound , plays a pivotal role in plant growth and development. Studies on bacterial catabolism of IAA and its derivatives reveal microbial interactions with plant hormones, suggesting avenues for agricultural biotechnology to influence plant health and growth (Laird, Flores, & Leveau, 2020).
Therapeutic Potential of Indole Derivatives
Research into indole-3-carbinol (I3C) and its major derivatives highlights their pharmacokinetics and roles in hepatic protection, showcasing the therapeutic potential of indole derivatives. Such studies illustrate the diverse bioactivities of indole-based compounds, pointing to their significance in medical research (Wang et al., 2016).
Auxin and Ethylene in Plant Growth
The interaction between auxin (IAA) and ethylene in regulating plant diameter growth provides a model for understanding how indole derivatives influence plant physiology. This research can inform strategies for crop improvement and stress resistance (Savidge, 1988).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(3-formylindol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)8-14-7-10(9-15)11-5-3-4-6-12(11)14/h3-7,9H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKKLZGZHIBOBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355454 | |
Record name | Ethyl (3-formyl-1H-indol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Formyl-indol-1-yl)-acetic acid ethyl ester | |
CAS RN |
27065-94-7 | |
Record name | Ethyl (3-formyl-1H-indol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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